![molecular formula C25H34O2 B12532462 2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) CAS No. 746656-40-6](/img/structure/B12532462.png)
2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) is an organic compound with a complex structure that includes a cyclohexyl ring and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 2,4-dimethylcyclohexanone with 4,6-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and various substituted phenols, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential therapeutic effects.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) exerts its effects involves the modulation of molecular pathways such as the mTOR pathway. This compound can induce autophagy and apoptosis in cancer cells by affecting key proteins and signaling pathways involved in cell survival and death .
Comparison with Similar Compounds
Similar Compounds
6,6’-[(Methylazanedyl)bis(methylene)]bis(2,4-dimethylphenol): This compound also induces autophagic cell death but has different substituent groups.
2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol): Similar in structure but with ethyl groups instead of methyl groups.
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Contains a hydroxyl group, leading to different chemical properties.
Uniqueness
2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to induce autophagy and apoptosis in cancer cells makes it a promising compound for further research and potential therapeutic applications .
Properties
CAS No. |
746656-40-6 |
|---|---|
Molecular Formula |
C25H34O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[(2,4-dimethylcyclohexyl)-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H34O2/c1-14-7-8-20(17(4)9-14)23(21-12-15(2)10-18(5)24(21)26)22-13-16(3)11-19(6)25(22)27/h10-14,17,20,23,26-27H,7-9H2,1-6H3 |
InChI Key |
OVNRVTOPDUJBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
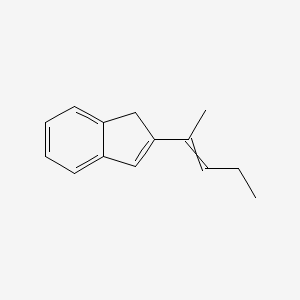
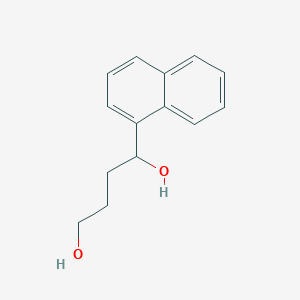
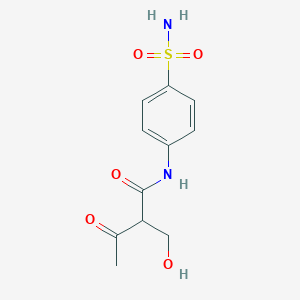

![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
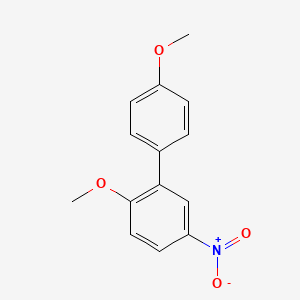
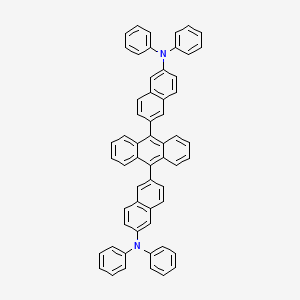


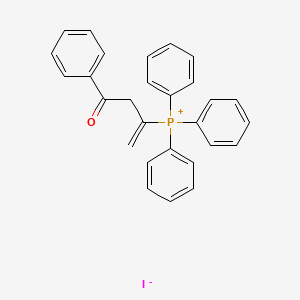
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)

